(4,5-Dimethylfuran-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dimethylfuran-2-yl)methanamine is an organic compound with the molecular formula C7H11NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylfuran-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethylfuran.
Bromination: The furan ring is brominated to introduce a bromine atom at the 2-position.
Ammonolysis: The brominated intermediate undergoes ammonolysis to replace the bromine atom with an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing waste, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Dimethylfuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield corresponding nitro or hydroxyl derivatives.
Reduction: Reduction can produce amine derivatives with different degrees of saturation.
Substitution: Substitution reactions can result in a variety of functionalized furan derivatives.
Wissenschaftliche Forschungsanwendungen
(4,5-Dimethylfuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of (4,5-Dimethylfuran-2-yl)methanamine involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The furan ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanamine: This compound has a pyridine ring instead of the dimethyl groups.
(4,5-Dimethylfuran-2-yl)methanol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
(4,5-Dimethylfuran-2-yl)methanamine is unique due to the presence of both the dimethyl-substituted furan ring and the amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
30263-41-3 |
---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(4,5-dimethylfuran-2-yl)methanamine |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(4-8)9-6(5)2/h3H,4,8H2,1-2H3 |
InChI-Schlüssel |
UCBATGNMXGXKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.